3-(Pyridin-4-YL)propanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)propanal can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of the 4-pyridinecarboxaldehyde reacting with the propanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-YL)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pyridin-4-YL)propanoic acid.
Reduction: 3-(Pyridin-4-YL)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Pyridin-4-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-YL)propanal involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Pyridinyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Pyridinepropionic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-4-YL)propanal is unique due to the presence of both a pyridine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.
Biological Activity
3-(Pyridin-4-YL)propanal, a compound characterized by its pyridine ring and aldehyde functional group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its role in angiogenesis inhibition, cytotoxic effects, and its synthesis as a precursor for various bioactive compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 161.20 g/mol. Its structure includes a propanal chain attached to a pyridine ring at the 4-position, which contributes to its reactivity and biological properties.
1. Angiogenesis Inhibition
Recent studies have highlighted the role of this compound as a precursor in the synthesis of angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth and metastasis. Compounds derived from this compound have shown promise in inhibiting this process:
- Synthesis of Angiogenesis Inhibitors : The compound serves as a synthon for synthesizing various angiogenesis inhibitors, which have been tested for their efficacy in preclinical models. For instance, (R)-2-methyl-3-(pyridin-4-yl)propanal has been identified as a key intermediate in developing these inhibitors .
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:
- Cell Line Testing : In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while displaying minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation:
- Apoptotic Pathways : The compound's aldehyde group may facilitate interactions with cellular thiols, leading to oxidative stress and subsequent apoptosis in malignant cells .
Case Study: Anticancer Activity
A study investigating the anticancer properties of derivatives of this compound demonstrated significant activity against breast cancer cell lines. The results indicated that certain modifications on the pyridine ring enhanced the compound's potency:
Compound | IC (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 |
Derivative A | 8 | MCF-7 |
Derivative B | 5 | MCF-7 |
This table illustrates that structural modifications can lead to increased anticancer activity, emphasizing the importance of chemical synthesis in drug development.
Properties
IUPAC Name |
3-pyridin-4-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPLJNLRIKFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627124 | |
Record name | 3-(Pyridin-4-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120690-80-4 | |
Record name | 3-(Pyridin-4-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?
A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a this compound derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []
Q2: Can you provide an example of a specific this compound derivative employed in recent research and its structural characterization?
A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a this compound derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of this compound derivatives as ligands in coordination chemistry.
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